1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Overview
Description
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, also known as BDMO, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. BDMO is a spirocyclic diketone that contains a benzoyl group and two methyl groups, making it a highly functionalized compound. In
Mechanism of Action
The mechanism of action of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is not fully understood, but it is believed to be due to its ability to act as a nucleophile and react with electrophiles. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can also form hydrogen bonds with other molecules, which can affect its reactivity and biological activity.
Biochemical and Physiological Effects:
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has antioxidant and anti-inflammatory properties, which may make it useful in the development of new drugs for the treatment of various diseases. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has also been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of various organic compounds. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many future directions for the research and development of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione. One potential area of research is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another potential area of research is in the development of new materials, including spirocyclic compounds, which have unique properties and potential applications in various industries. Finally, future research could focus on improving the synthesis method of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione to increase its yield and make it more accessible to researchers.
Conclusion:
In conclusion, 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a highly functionalized compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been widely used in scientific research, particularly in the development of new drugs and materials. While there are still many unanswered questions about the mechanism of action and biological activity of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, its potential applications make it an exciting area of research for the future.
Scientific Research Applications
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been widely used in scientific research due to its unique structure and potential applications. One of the most significant applications of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is in the field of organic synthesis. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can be used as a building block for the synthesis of various organic compounds, including spirocyclic compounds, which are important in the development of new drugs and materials.
properties
IUPAC Name |
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-18(2)16(21)19(11-7-4-8-12-19)15(23-17(18)22)14(20)13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTVJZZILDJDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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